molecular formula C8H10BrNO2 B3050232 4-Bromo-2,5-dimethoxyaniline CAS No. 244236-98-4

4-Bromo-2,5-dimethoxyaniline

Cat. No. B3050232
CAS RN: 244236-98-4
M. Wt: 232.07 g/mol
InChI Key: YLONQFVJDASUEB-UHFFFAOYSA-N
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Description

4-Bromo-2,5-dimethoxyaniline is a chemical compound with the molecular formula C8H10BrNO2 and a molecular weight of 232.08 . It is also known by its IUPAC name this compound .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a bromo group at the 4th position and methoxy groups at the 2nd and 5th positions . The InChI code for this compound is 1S/C8H10BrNO2/c1-11-7-4-6(10)8(12-2)3-5(7)9/h3-4H,10H2,1-2H3 .

Scientific Research Applications

Metabolism and Toxicology

4-Bromo-2,5-dimethoxyaniline, also known as 2C-B, has been studied for its metabolism in various species, including humans. It undergoes oxidative deamination, resulting in metabolites such as 4-bromo-2,5-dimethoxyphenylacetic acid (BDMPAA) and 4-bromo-2,5-dimethoxyphenyl-ethanol (BDMPE). These studies contribute to understanding the drug's toxic effects and metabolic pathways (Carmo et al., 2005).

Analytical Methods and Identification

Analytical methods for identifying this compound in various forms have been developed. This includes techniques using high-performance liquid chromatography, mass spectrometry, and infrared spectroscopy, providing essential tools for forensic and toxicological analysis (Delliou, 1983).

Drug Disposition and Pharmacokinetics

Studies on the disposition of this compound in animals, such as rats, have revealed insights into the drug's kinetic profile and tissue distribution. Understanding the drug's pharmacokinetics, including its half-life and volume of distribution, aids in assessing its psychotropic or toxic effects (Rohanová et al., 2008).

Photostabilization of Polymers

Research has explored the use of derivatives of this compound in photostabilizing polymers like poly(vinyl chloride). These studies have shown that certain derivatives can significantly reduce the rate of photodegradation, suggesting potential industrial applications (Balakit et al., 2015).

Synthesis of Novel Compounds

Synthesis of new compounds utilizing this compound has been an area of interest. This includes the development of novel thiophene derivatives and brominated oligo(N-phenyl-m-aniline)s, contributing to the field of organic chemistry and material science (Ito et al., 2002).

Electrochemical Properties

Investigations into the electrochemical properties of compounds related to this compound, such as poly-2,5-dimethoxyaniline, have provided insights into their electroactivity. These studies are crucial for applications in electrochemistry and material science (Palys et al., 2000).

Safety and Hazards

4-Bromo-2,5-dimethoxyaniline is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

There is increasing interest in utilizing psychedelics for therapeutic purposes, which demands the development of tools capable of efficiently monitoring and accurately identifying these substances . 4-Bromo-2,5-dimethoxyphenethylamine (2C-B), a compound similar to 4-Bromo-2,5-dimethoxyaniline, has gained significant popularity as one of the most widely used psychedelic compounds in non-medical settings . This could potentially open up new avenues for research and applications involving this compound.

Mechanism of Action

Target of Action

The primary targets of 4-Bromo-2,5-dimethoxyaniline are the 5-hydroxytryptamine receptor 2C and 5-hydroxytryptamine receptor 2A . These receptors play a crucial role in the regulation of mood, anxiety, feeding, and reproductive behavior .

Mode of Action

This compound acts as a partial agonist at the 5-hydroxytryptamine receptor 2C and 5-hydroxytryptamine receptor 2A This partial activation can lead to changes in the cell’s function and ultimately influence the individual’s behavior .

Biochemical Pathways

The main metabolic pathways of this compound involve oxidative deamination , resulting in the formation of 2-(4-bromo-2,5-dimethoxyphenyl)-ethanol (BDMPE) and 4-bromo-2,5-dimethoxyphenylacetic acid (BDMPAA) metabolites . Additionally, 4-bromo-2,5-dimethoxybenzoic acid (BDMBA) can also be produced by oxidative deamination . Further metabolism of BDMPE and BDMPAA may occur by demethylation .

Result of Action

The molecular and cellular effects of this compound’s action are reflected in its behavioral, neurochemical, and pharmaco-EEG profiles . For instance, it has a biphasic effect on locomotion, with an initial inhibitory effect followed by an excitatory effect . It also increases dopamine but decreases 3,4-dihydroxyphenylacetic acid (DOPAC) in the nucleus accumbens .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dry, ventilated, and light-avoiding environment . It should also be kept away from strong oxidants and acids to prevent violent reactions .

properties

IUPAC Name

4-bromo-2,5-dimethoxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO2/c1-11-7-4-6(10)8(12-2)3-5(7)9/h3-4H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLONQFVJDASUEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1N)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90586166
Record name 4-Bromo-2,5-dimethoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90586166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

244236-98-4
Record name 4-Bromo-2,5-dimethoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90586166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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